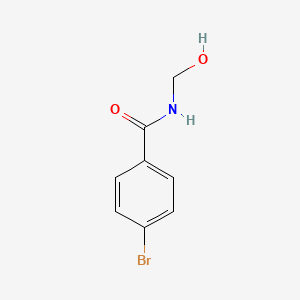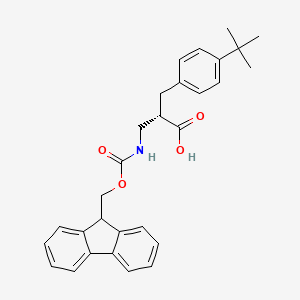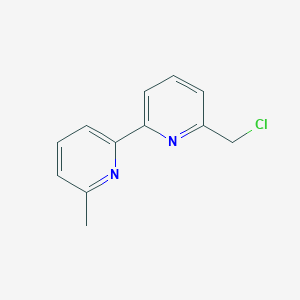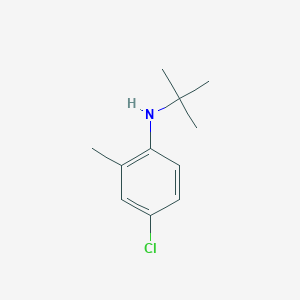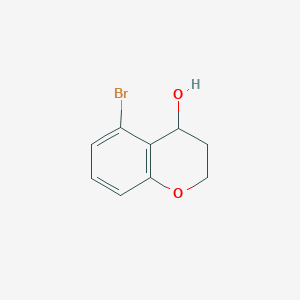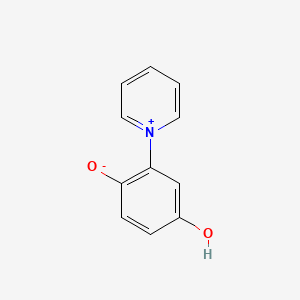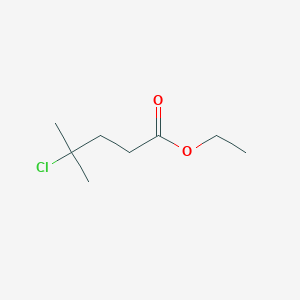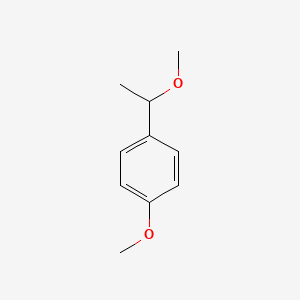
1-Methoxy-4-(1-methoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of anisole, where the methoxy group is substituted at the para position with an isopropyl group
準備方法
The synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under controlled conditions to ensure the selective formation of the para-substituted product.
Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-Methoxy-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methoxy-4-(1-methoxyethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Methoxy-4-(1-methoxyethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring, making it more reactive towards electrophiles . The isopropyl group further influences the reactivity and orientation of the substitution reactions.
類似化合物との比較
1-Methoxy-4-(1-methoxyethyl)benzene can be compared with other similar compounds, such as:
Anisole (Methoxybenzene): Lacks the isopropyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
p-Cresol (4-Methylphenol): Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
p-Methoxytoluene (4-Methylanisole): Similar structure but with a methyl group instead of an isopropyl group, affecting its physical and chemical properties
特性
CAS番号 |
77525-91-8 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-methoxy-4-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |
InChIキー |
OWNNDOZSFNEMPY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


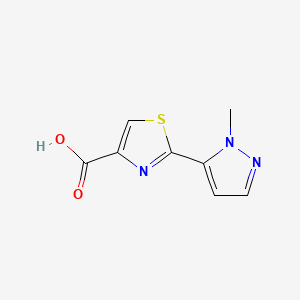
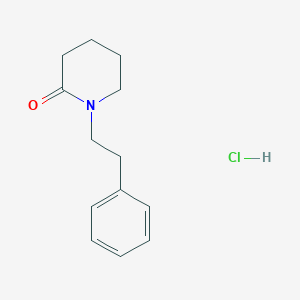
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

